3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core substituted with benzo[d]thiazole and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base such as pyridine.
Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 6 and 8 positions.
Introduction of Benzo[d]thiazole:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in organic electronics and as a fluorescent probe for metal ion detection.
Biological Research: It is used in studies related to enzyme inhibition and cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine
- Benzo[d]thiazole-2-thiol derivatives
- Thiazolo[4,5-b]pyridines
Uniqueness
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of both benzo[d]thiazole and quinazolinone moieties.
Biological Activity
3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by a quinazoline core substituted with bromine and a benzothiazole moiety. The synthesis typically involves the reaction of 2-aminoaryl compounds with appropriate brominated quinazolinones. The detailed synthetic route includes:
-
Starting Materials :
- 2-Aminophenyl derivatives
- Brominated quinazolinones
-
Reagents :
- Ammonium acetate as a catalyst
- Ethanol as a solvent
- Procedure :
Antimicrobial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have indicated that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.052 mg/mL to 1.6 mg/mL .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Quinazoline derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation and survival. For example, some analogs have shown IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2), indicating promising anticancer properties .
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes relevant to disease processes:
- Carbonic Anhydrase Inhibition : Quinazoline derivatives have been noted for their ability to inhibit carbonic anhydrase, which is critical in regulating pH and fluid balance in tissues .
- Dihydroorotate Dehydrogenase (DHODH) : Related compounds have shown potent inhibition of DHODH, an enzyme involved in pyrimidine synthesis, which is crucial for rapidly dividing cells such as cancer cells .
Case Studies and Research Findings
Properties
CAS No. |
82450-47-3 |
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Molecular Formula |
C21H11Br2N3OS |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H11Br2N3OS/c22-13-10-14-18(15(23)11-13)25-19(12-6-2-1-3-7-12)26(20(14)27)21-24-16-8-4-5-9-17(16)28-21/h1-11H |
InChI Key |
XFUFYSBJQYRZQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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